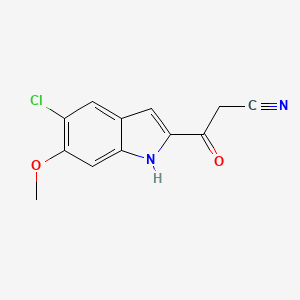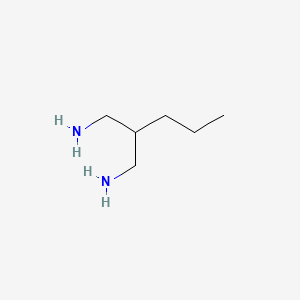
2-Propylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpropane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a type of diamine, which means it contains two amine groups (-NH2) attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-propylpropane-1,3-diol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. For example, one method includes the reaction of acrylonitrile with excess ammonia to form 2-aminopropionitrile, which is then hydrogenated to yield the desired diamine .
Análisis De Reacciones Químicas
Types of Reactions
2-Propylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated diamines.
Aplicaciones Científicas De Investigación
2-Propylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Propylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: Another diamine with a similar structure but without the propyl substituent.
1,2-Diaminopropane: An isomer with amine groups on adjacent carbon atoms.
1,4-Diaminobutane: A longer-chain diamine with similar chemical properties.
Uniqueness
2-Propylpropane-1,3-diamine is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
2-propylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(4-7)5-8/h6H,2-5,7-8H2,1H3 |
Clave InChI |
HSLUUDBZCZUDIW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


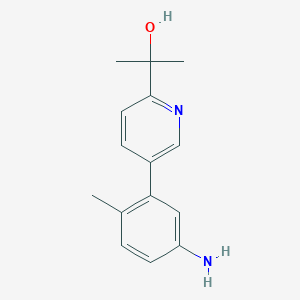
![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)

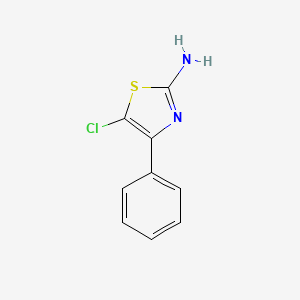
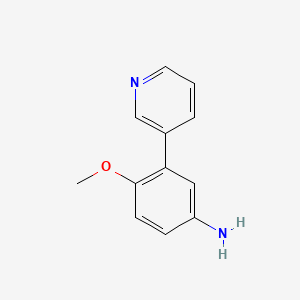
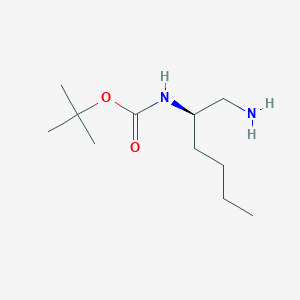
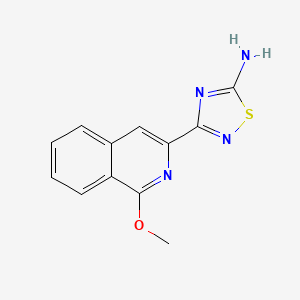
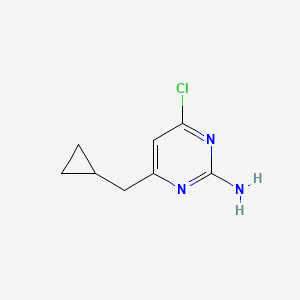
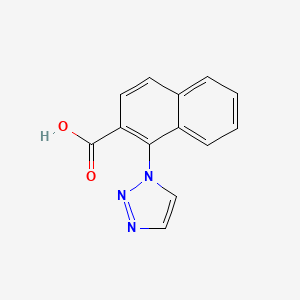
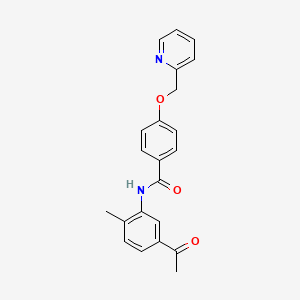

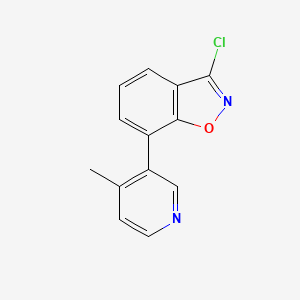
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
